molecular formula C19H15F2N3OS B2405531 N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 922949-67-5

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2405531
CAS No.: 922949-67-5
M. Wt: 371.41
InChI Key: QAIHDEDCCAEVDT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a pyridazine core linked to a 2,4-difluorophenyl group via a thioacetamide bridge. This structure is of significant interest in medicinal chemistry and drug discovery. Compounds with similar (pyridazin-3-yl)thio)acetamide scaffolds are frequently investigated as potential inhibitors of parasitic diseases . The specific inclusion of fluorine atoms on the phenyl ring is a common strategy in lead optimization, as it can profoundly influence a molecule's potency, metabolic stability, and cellular permeability . Researchers are exploring this class of compounds to develop novel therapeutic agents, with particular focus on their antiparasitic activity and their ability to modulate key biological pathways . The mechanism of action for such compounds is often linked to the disruption of essential enzymatic processes in target pathogens or cells, although the specific molecular target for this compound requires further investigation. This product is intended for non-clinical research applications, including target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis to guide the development of new bioactive molecules. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c1-12-4-2-3-5-14(12)16-8-9-19(24-23-16)26-11-18(25)22-17-7-6-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHDEDCCAEVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 6-(o-tolyl)pyridazine, the intermediate can be synthesized through a series of reactions including nitration, reduction, and cyclization.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through a reaction between the pyridazinyl intermediate and a suitable thioacetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or thiols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Case Studies

Research has demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For instance, certain pyridazine-based compounds have shown effectiveness against various cancer cell lines, including lymphoma and leukemia models. In vitro studies suggest that N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide may similarly reduce cell viability in cancerous cells, potentially through apoptosis induction or cell cycle arrest .

Target Enzymes

The compound may act as an inhibitor for various enzymes implicated in disease pathways. For example, it could target kinases or proteases that are overactive in certain cancers or inflammatory conditions. The difluorophenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Research Findings

Studies on related thioacetamides have shown promising results in inhibiting enzymes linked to cancer metastasis and inflammation. The inhibition of these enzymes can lead to reduced tumor growth and improved patient outcomes in preclinical models .

Fluorescent Properties

This compound can be utilized as a molecular probe due to its unique structural features. The difluorophenyl moiety can be modified to include fluorescent tags, enabling real-time tracking of biological processes in live cells.

Applications in Imaging

In vivo imaging studies using similar compounds have indicated their utility in visualizing tumor dynamics and monitoring therapeutic responses. By modifying the compound for enhanced fluorescence, researchers can gain insights into cellular mechanisms and drug interactions within tumor microenvironments .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide, enabling a comparative analysis of their substituent effects, synthesis, and biological activities.

Benzothiazole Thioacetamides ()

  • Compound 5i/j () :

    • Structure: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide.
    • Key Features: Benzothiazole core with fluorobenzyloxy and triazole-thioacetamide substituents.
    • Activity: Potent anticonvulsant (ED₅₀ = 50.8–54.8 mg/kg in MES test) with low neurotoxicity.
    • Comparison: The benzothiazole ring enhances CNS penetration, while the fluorobenzyl group improves metabolic stability. The target compound’s pyridazine may reduce blood-brain barrier permeability compared to benzothiazole derivatives .
  • Compound 18 (): Structure: Thioacetamide-linked dimethoxyphenyl-pyrimidinone and trifluoromethylbenzothiazole. Activity: CK1 inhibitor; substituents like 2,4-dimethoxyphenyl likely enhance kinase binding affinity. Comparison: The trifluoromethyl group in compound 18 increases hydrophobicity, whereas the target compound’s difluorophenyl balances lipophilicity and polarity .

Pyridazine-Based Analogues ()

  • CB-839 () :

    • Structure: Pyridazinyl acetamide with a tetrahydroquinazolin-dione substituent.
    • Activity: Glutaminase inhibitor for NASH and fibrosis.
    • Comparison: The pyridazine core is conserved, but CB-839’s extended substituents (e.g., tetrahydroquinazolin-dione) enable interaction with glutaminase’s active site. The target compound’s o-tolyl group may confer steric effects that alter target specificity .
  • N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholinylpyridazinyl)acetamide (): Structure: Pyridazine with thiomorpholinyl and 2-fluorophenyl groups. The target compound’s 2,4-difluorophenyl may enhance binding to fluorophilic enzyme pockets compared to mono-fluorinated analogs .

Quinazolinone Thioacetamides ()

  • Compounds 5–10 (): Structure: Quinazolinone core with sulfamoylphenyl and aryl-thioacetamide substituents. Activity: Not specified, but quinazolinones are known for anticancer and anti-inflammatory effects. Comparison: The quinazolinone ring provides planar rigidity, contrasting with the pyridazine’s smaller heterocycle. Sulfamoyl groups in these compounds may enhance solubility, whereas the target compound’s o-tolyl group prioritizes lipophilicity .

Structural and Functional Analysis

Substituent Effects

  • Fluorine Atoms: The 2,4-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s N-phenylacetamides). Fluorine’s electron-withdrawing effects may also modulate pKa and binding interactions .
  • This contrasts with para-substituted analogs (e.g., ’s tolyl derivatives), which may have reduced steric effects .
  • Thioacetamide Linker : The sulfur atom in the thioether enhances oxidative stability compared to oxygen ethers and may participate in hydrogen bonding or hydrophobic interactions in biological targets .

Biological Activity

N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound categorized under acetamides. It features a difluorophenyl group, a pyridazinyl moiety, and a thioacetamide linkage, which contribute to its unique biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following InChI:

InChI 1S C19H15F2N3OS c1 12 4 2 3 5 14 12 16 8 9 19 24 23 16 26 11 18 25 22 17 7 6 13 20 10 15 17 21 h2 10H 11H2 1H3 H 22 25 \text{InChI 1S C19H15F2N3OS c1 12 4 2 3 5 14 12 16 8 9 19 24 23 16 26 11 18 25 22 17 7 6 13 20 10 15 17 21 h2 10H 11H2 1H3 H 22 25 }

This compound has been studied for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. It may modulate enzyme activities, influence signal transduction pathways, or interfere with nucleic acid processes. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression.
  • Receptor Modulation : Interaction with cell surface receptors could alter cellular responses to external signals.
  • Nucleic Acid Binding : Potential binding to DNA or RNA may affect gene expression and cellular proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)0.0103
A549 (Lung)0.00803

These values suggest that the compound is more potent than traditional chemotherapeutics like cisplatin in certain contexts .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study 1: Antitumor Activity Evaluation

In a study assessing the antitumor effects of various derivatives of pyridazine compounds, this compound was highlighted for its low cytotoxicity coupled with high potency against tumor cells. This combination makes it an attractive candidate for further drug development aimed at minimizing side effects while maximizing therapeutic efficacy .

Study 2: Molecular Docking Studies

Molecular docking studies have confirmed that this compound effectively binds to target proteins involved in cancer cell signaling pathways. The binding affinities suggest that it could act as a competitive inhibitor in these pathways, potentially leading to reduced tumor growth rates .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Intermediate Characterization : Validate each step via TLC and 1^1H NMR before proceeding .
  • Yield Optimization : Employ Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst ratios .

Q. Which in silico tools predict metabolic hotspots for this compound?

  • ADMET Predictors : Software like Schrödinger’s QikProp identifies labile sites (e.g., thioether oxidation) .
  • CYP450 Docking : Glide SP scoring prioritizes metabolites for experimental validation .

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